molecular formula C10H10O2 B2835249 3-Cyclopropyl-2-hydroxybenzaldehyde CAS No. 1206776-33-1

3-Cyclopropyl-2-hydroxybenzaldehyde

Cat. No. B2835249
CAS RN: 1206776-33-1
M. Wt: 162.188
InChI Key: BJIFLIGOKXQCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C10H10O2 . It is a solid substance and is not intended for human or veterinary use, but is used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O2/c11-6-8-2-1-3-9(10(8)12)7-4-5-7/h1-3,6-7,12H,4-5H2 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.19 . It is a solid substance and should be stored at 2-8°C .

Scientific Research Applications

Synthesis Techniques

The synthesis of 3-arylcoumarins has been facilitated through an ultrasound-assisted one-pot acylation/cyclization reaction between N-acylbenzotriazoles and 2-hydroxybenzaldehydes. This method highlights the efficiency of using ultrasound for rapid, clean conversions under mild, solvent-free, and chromatography-free conditions, which may be applicable to derivatives of 3-Cyclopropyl-2-hydroxybenzaldehyde for generating compound libraries (Wet-osot et al., 2016).

Catalytic Applications

Research on the remote benzylic C(sp3)–H oxyfunctionalization directed by the para-hydroxyl group has been developed for the transformation of 4-hydroxybenzyl compounds into aromatic carbonyl compounds using Cu(OAc)2 as the catalyst. This process, being ligand- and additive-free, offers a sustainable approach for the functionalization of primary and secondary benzyl groups, potentially relevant for modifying this compound for pharmaceutical or material science applications (Jiang et al., 2014).

Material Science and Coordination Chemistry

The synthesis of cyclophosphazene-supported tetranuclear copper assemblies demonstrates the potential for creating complex inorganic structures with multiple contiguous rings. The use of hydroxybenzaldehydes as ligands in the formation of these structures indicates the possibility for derivatives of this compound to be utilized in designing novel coordination complexes for material science applications (Chandrasekhar et al., 2008).

Environmental Chemistry

A study on the preconcentration and detection of copper(II) ions in water samples using Schiff base-modified octadecyl silica disks before flame atomic absorption spectrometric determination showcases an environmental application. This method, employing ligands derived from hydroxybenzaldehydes, demonstrates the potential for this compound derivatives to be utilized in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Safety and Hazards

The safety information for 3-Cyclopropyl-2-hydroxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for 3-Cyclopropyl-2-hydroxybenzaldehyde were not found in the search results, research involving cyclopropane rings, which are present in this compound, continues to be a topic of interest. For example, a recent study reported a novel protocol towards electron-rich olefins based on converting these species from acting as H-bonding donors to acceptors . Another study discussed the functionalization of cyclopropyl C–H bonds via transition-metal catalysis .

properties

IUPAC Name

3-cyclopropyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-2-1-3-9(10(8)12)7-4-5-7/h1-3,6-7,12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIFLIGOKXQCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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